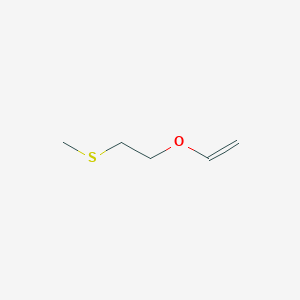
Methylvinyloxyethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylvinyloxyethyl sulfide is an organic compound with the molecular formula C5H10OS It contains a sulfide group, which is a sulfur atom bonded to two carbon atoms, and a vinyl ether group, which is an oxygen atom bonded to a vinyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylvinyloxyethyl sulfide can be synthesized through several methods. One common approach involves the reaction of vinyl ethers with thiols in the presence of a base. For example, the reaction of vinyl ethyl ether with methyl mercaptan in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically occurs under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction efficiency and selectivity. Additionally, solvent selection plays a crucial role in optimizing the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methylvinyloxyethyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl ether group can undergo nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted vinyl ethers.
Scientific Research Applications
Methylvinyloxyethyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methylvinyloxyethyl sulfide involves its interaction with various molecular targets. The sulfide group can participate in redox reactions, while the vinyl ether group can undergo nucleophilic substitution. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to form reactive intermediates, such as sulfoxides and sulfones, also contributes to its mechanism of action.
Comparison with Similar Compounds
Methylvinyloxyethyl sulfide can be compared with other sulfur-containing compounds, such as:
Ethyl methyl sulfide: Similar structure but lacks the vinyl ether group.
Vinyl ethyl sulfide: Contains a vinyl group but lacks the ether functionality.
Methyl ethyl sulfoxide: Oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both a sulfide group and a vinyl ether group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various applications.
Conclusion
This compound is a compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its properties and applications will likely uncover new uses and enhance our understanding of its mechanisms of action.
Properties
CAS No. |
6607-53-0 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
1-ethenoxy-2-methylsulfanylethane |
InChI |
InChI=1S/C5H10OS/c1-3-6-4-5-7-2/h3H,1,4-5H2,2H3 |
InChI Key |
AAOKKJCPGNXYLC-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


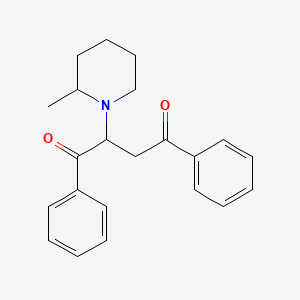
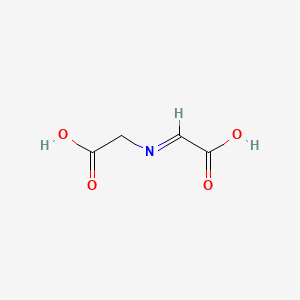

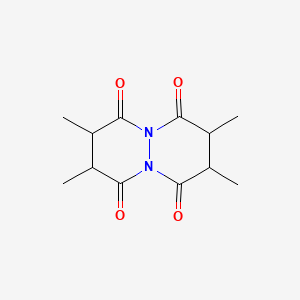

![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
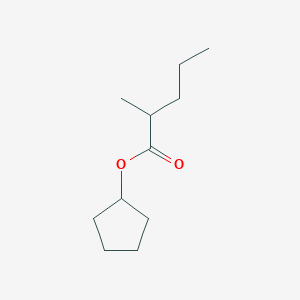
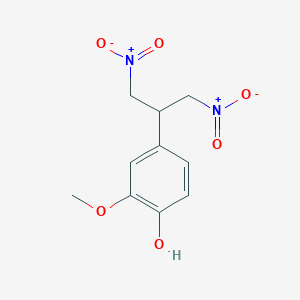

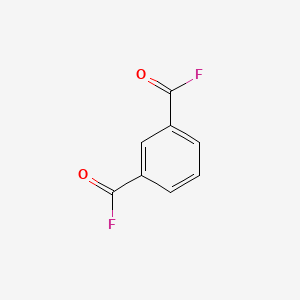

![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)

